molecular formula C7H13BO2 B8266743 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B8266743
M. Wt: 139.99 g/mol
InChI Key: KLEFZCBYAZXTNZ-UHFFFAOYSA-N
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Description

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane: is an organoboron compound with the molecular formula C7H13BO2. It is characterized by a boron atom incorporated into a dioxaborinane ring structure, which includes an ethenyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-bromo-2-methylpropene with triethyl borate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the boron-containing group, forming the desired dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst. This process is facilitated by the presence of a base, which activates the boron reagent and enhances its reactivity. The palladium catalyst then undergoes oxidative addition and reductive elimination steps to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its ethenyl group, which provides additional reactivity in organic synthesis, particularly in cross-coupling reactions. Its boron-containing structure also makes it valuable for applications in materials science and medical research .

Properties

IUPAC Name

2-ethenyl-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2/c1-4-8-9-5-7(2,3)6-10-8/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEFZCBYAZXTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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